benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
The compound (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetamido]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[42It is used to treat a variety of bacterial infections, including uncomplicated anogenital gonorrhea .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefixime is synthesized through a multi-step chemical process The key steps involve the formation of the β-lactam ring, which is crucial for its antibiotic activityThe reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of Cefixime involves large-scale fermentation processes to produce the 7-ACA core, followed by chemical modification to introduce the necessary functional groups. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Cefixime undergoes several types of chemical reactions, including:
Oxidation: Cefixime can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions are common in the modification of Cefixime.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like thionyl chloride and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Cefixime, which may have different pharmacological properties .
Scientific Research Applications
Cefixime has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying β-lactam antibiotics.
Biology: Investigated for its effects on bacterial cell wall synthesis.
Medicine: Used in clinical trials to evaluate its efficacy against various bacterial infections.
Industry: Employed in the development of new antibiotic formulations and delivery systems
Mechanism of Action
Cefixime exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to the lysis and death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Cefuroxime: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.
Ceftriaxone: A third-generation cephalosporin with a broader spectrum of activity compared to Cefixime.
Cefotaxime: Similar to Cefixime but with different pharmacokinetic properties.
Uniqueness
Cefixime is unique due to its oral bioavailability, making it convenient for outpatient treatment of bacterial infections. It also has a longer half-life compared to some other cephalosporins, allowing for less frequent dosing .
Properties
Molecular Formula |
C34H29N3O4S2 |
---|---|
Molecular Weight |
607.7 g/mol |
IUPAC Name |
benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C34H29N3O4S2/c1-22-27(43-21-35-22)18-17-26-20-42-33-29(36-28(38)19-23-11-5-2-6-12-23)32(39)37(33)30(26)34(40)41-31(24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-18,21,29,31,33H,19-20H2,1H3,(H,36,38)/b18-17+ |
InChI Key |
PWLXILYCJRRXMU-ISLYRVAYSA-N |
Isomeric SMILES |
CC1=C(SC=N1)/C=C/C2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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